
5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzoyl group, a dimethyl group, and a phenyl group attached to a dihydroquinoline core, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the dihydroquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the dimethyl and phenyl groups: These groups can be introduced through various alkylation and arylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This compound may have potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to various biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Phenylquinoline:
4-Benzoylquinoline: Similar to the compound but lacks the dimethyl and dihydro groups.
Uniqueness
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of functional groups and the dihydroquinoline core. This structure provides a balance of stability and reactivity, making it suitable for various chemical transformations and biological interactions. Its distinct properties set it apart from other quinoline derivatives, offering unique opportunities for research and application.
Properties
CAS No. |
54398-79-7 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-benzoyl-7,7-dimethyl-2-phenyl-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C24H21NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13H,14-15H2,1-2H3 |
InChI Key |
XRLAPCPYWFYEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



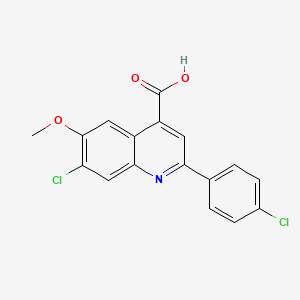

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)
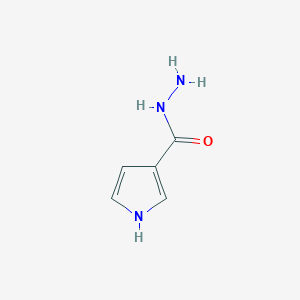

![7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
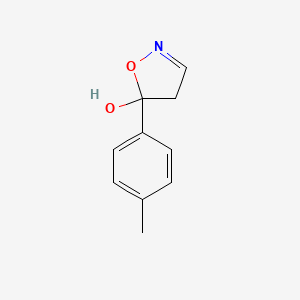
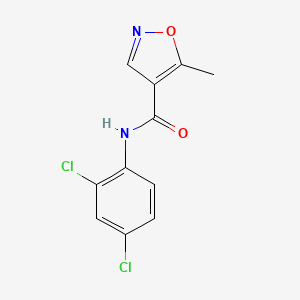
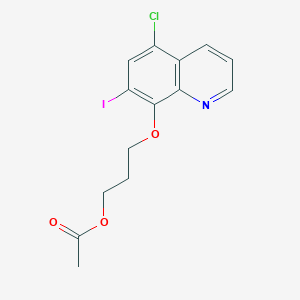
![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
